3-Fluoro-DL-valine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

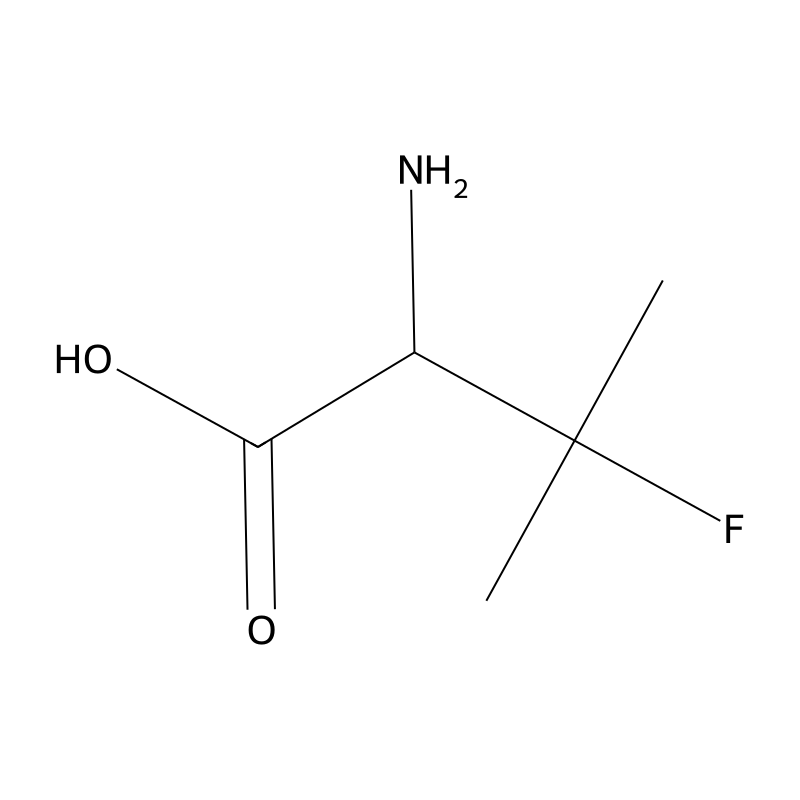

2-Amino-3-fluoro-3-methylbutyric acid structure

Core Chemical Identification

The table below summarizes the fundamental identifying information for this compound.

| Property | Description |

|---|---|

| Recommended IUPAC Name | 2-Amino-3-fluoro-3-methylbutanoic acid [1] |

| Chemical Formula | C₅H₁₀FNO₂ [1] [2] |

| CAS Registry Number | 43163-94-6 (base compound) [1] [2] |

| Molar Mass | 135.14 g/mol [1] [2] |

| SMILES | CC(C)(F)C(N)C(O)=O [2] |

| Synonym | 3-Fluoro-DL-valine [1] |

Stereoisomers and Salt Forms

The core compound exists in different stereoisomeric forms and a common salt, detailed below.

| Compound Name | CAS Number | Notes | Molecular Weight |

|---|---|---|---|

| (S)-2-Amino-3-fluoro-3-methylbutanoic acid | 59752-74-8 [3] | Single enantiomer (S-configuration) [3] | 135.14 g/mol [3] |

| 2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride | Information missing | Hydrochloride salt of the base compound | 171.60 g/mol [4] |

Application in PET Oncology Imaging

A closely related radiolabeled analog, (R)-2-Amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ((R)-[¹⁸F]FAMP), has been investigated as a tracer for imaging brain tumors using PET [5]. The experimental data for this application is summarized below.

| Aspect | Details |

|---|---|

| Agent Category | Non-natural amino acid analog [5] |

| Target | L-type and A-type amino acid transporter systems on tumor cells [5] |

| Method of Detection | Positron Emission Tomography (PET) [5] |

| Key Preclinical Finding | Showed high uptake in rat 9L gliosarcoma cells, with uptake inhibited by L-type and A-type transporter inhibitors [5] |

| Key Biodistribution (Rats) | Tumor uptake: 2.42-2.82% ID/g; Tumor/Brain ratio: 38.2 at 30 min [5] |

| Synthesis | Prepared via nucleophilic fluorination with K[¹⁸F]F/Kryptofix2.2.2, followed by hydrolysis. Radiochemical purity: >99% [5]. |

The experimental workflow for evaluating this PET tracer, from synthesis to biological validation, can be visualized as follows:

Experimental workflow for the synthesis and evaluation of (R)-[¹⁸F]FAMP as a PET tracer.

Sourcing for Research

The base compound and its stereoisomer are available from several chemical suppliers for research purposes, though stock may vary.

| Supplier | Product | CAS Number | Purity |

|---|---|---|---|

| P&S Chemicals [1] | This compound | 43163-94-6 | Information missing |

| Anax Laboratories [2] | 2-amino-3-fluoro-3-methylbutanoic acid | 43163-94-6 | >99% |

| Bldpharm [3] | (S)-2-Amino-3-fluoro-3-methylbutanoic acid | 59752-74-8 | Information missing |

References

- 1. Product information, this compound - P&S Chemicals [pschemicals.com]

- 2. 43163-94-6 | 2-amino-3-fluoro-3-methylbutanoic acid [anaxlab.com]

- 3. 59752-74-8|(S)-2-Amino-3-fluoro-3-methylbutanoic acid [bldpharm.com]

- 4. 2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride [bldpharm.com]

- 5. (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid [ncbi.nlm.nih.gov]

3-Fluoro-DL-valine melting point ~210 °C decomposition

Chemical and Physical Properties

3-Fluoro-DL-valine is an unnatural amino acid with potential applications in peptide synthesis and as a bacterial growth inhibitor [1]. The table below summarizes its core identifier and physicochemical data compiled from commercial and scientific sources.

- Basic Identifiers and Properties of this compound

| Property | Description |

|---|---|

| CAS Number | 43163-94-6 [2] [3] [4] |

| Molecular Formula | C5H10FNO2 [2] [3] [4] |

| Molecular Weight | 135.14 g/mol [2] [3] [4] |

| IUPAC Name | 2-amino-3-fluoro-3-methylbutanoic acid [2] [3] |

| SMILES | CC(C)(F)C(N)C(O)=O [3] [4] [5] |

| Melting Point | ~210 °C (decomposition) [4] [5] / ~250 °C (decomposition) [2] |

| Physical Form | White to off-white powder [4] [5] |

| Purity | Available in 94% [2] [3] and ≥99.0% [4] grades |

| Storage | Recommended at ambient temperatures [3] |

The reported melting point shows variation, which is common for compounds that decompose upon heating. The value of ~210 °C is cited in multiple sources and is likely the most representative [4] [5].

Commercial Product Comparison

Researchers can source this compound from several suppliers, with variations in purity and price.

- Available Commercial Sources for this compound

| Supplier | Catalog Number | Quantity | Purity | Price (USD) | Additional Notes |

|---|---|---|---|---|---|

| Thermo Scientific | AAL15334MC [3] | 100 mg | 94% | $376.01 | Brand transition from Alfa Aesar; not currently web-orderable [6]. |

| Sigma-Aldrich | 47581 [4] | 25 mg | ≥99.0% | $73.50 | Reaction applicability: solution phase peptide synthesis [4]. |

| MedChemExpress | HY-W074978 [1] | 50 mg | Get Quote | Get Quote | Controlled substance in some territories [1]. |

| Matrix Scientific | 002820 [5] | 250 mg | 95% | $205.00 | A larger quantity option [5]. |

Safety and Handling

Please adhere to the following safety precautions when handling this compound:

- Hazard Statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation [3].

- Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P362, P501c [3].

- Personal Protective Equipment (PPE): Use eyeshields, gloves, and consider a type N95 (US) respirator [4].

Biological Activity and Applications

This compound is an unnatural amino acid that inhibits the growth of certain bacteria [1]. Its primary research application is in peptide synthesis, where it provides options for creating novel bioactive peptides with modified properties [4] [1]. The fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of the peptides into which it is incorporated.

The following diagram illustrates its role in the research and development workflow, from synthesis to application testing.

Research and development workflow for this compound

Detailed Experimental Protocol

This method is adapted from a published HPLC procedure for analyzing acidic D-amino acids and their N-methyl derivatives, which can be relevant for characterizing this compound and its incorporation into peptides [7].

HPLC Determination Method

- Principle: The method involves pre-column derivatization of the amino acid with the chiral reagent N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH2), a Marfey's reagent analog. This creates diastereomers that can be separated on a standard reversed-phase column [7].

- Key Advantage: This reagent offers improved resolution and higher molar absorptivity compared to the original Marfey's reagent, allowing for sensitive UV detection at 340 nm (as low as 5-10 picomoles) without requiring pre-treatment of samples to remove primary amino acids [7].

The workflow for the sample preparation and analysis is outlined below.

HPLC analysis workflow for amino acid determination

- Materials:

- Reagents: FDNP-(D or L)-Val-NH2 derivatizing reagent (>99.5% pure), this compound standard, trifluoroacetic acid (TFA), acetonitrile (MeCN), methanol (MeOH), sodium bicarbonate, acetone [7].

- Equipment: HPLC system with UV detector, reversed-phase ODS-Hypersil column (5µm, 25 cm x 0.46 cm), AG50W-X8 cation exchange resin [7].

- Sample Preparation (for tissue samples):

- Homogenize 100–500 mg of tissue with 0.2 M perchloric acid (PCA) in a 1:10 ratio.

- Centrifuge the homogenate at 5000 g.

- Pass the supernatant through a cation exchange column (AG50W-X8, H+ form).

- Wash the column with 0.01 M HCl, then elute amino acids with 4 M NH4OH.

- Evaporate the ammonia and freeze-dry the eluate [7].

- Derivatization Procedure:

- Dissolve the sample or standard (containing ~2.5 mmol of amino acid) in 100 µL of 0.5 M NaHCO3.

- Add 400 µL of a 1% solution of FDNP-Val-NH2 in acetone.

- Incubate the mixture for 90 minutes at 40°C.

- Acidify the solution after cooling [7].

- HPLC Conditions:

- Column: ODS-Hypersil (5µm, 25 cm x 0.46 cm).

- Mobile Phase: A: 0.11% TFA in water; B: 0.11% TFA in MeCN.

- Elution: Isocratic at 10% B for 2 minutes, followed by a linear gradient to 70% B.

- Flow Rate: 1.0 mL/min.

- Detection: UV at 340 nm.

- Run Time: < 40 minutes [7].

References

- 1. This compound (3-Fluorovaline) | Bacterial Inhibitor [medchemexpress.com]

- 2. - 3 - Fluoro - DL , 94%, Thermo Scientific... | Fisher Scientific valine [fishersci.se]

- 3. This compound, 94%, Thermo Scientific Chemicals [fishersci.ca]

- 4. 3-Fluoro- DL -valine = 99.0 43163-94-6 [sigmaaldrich.com]

- 5. - 3 - FLUORO - DL | 43163-94-6 VALINE [chemicalbook.com]

- 6. This compound, 94%, Thermo Scientific Chemicals [thermofisher.com]

- 7. -HPLC determination of acidic d-amino acids and their N ... [pmc.ncbi.nlm.nih.gov]

3-Fluoro-DL-valine pKa 1.91 predicted

Core Chemical & Physical Properties

The table below summarizes the fundamental technical data for 3-Fluoro-DL-valine (CAS No. 43163-94-6), compiled from chemical databases and supplier specifications [1] [2] [3].

| Property | Value / Description |

|---|---|

| CAS Registry Number | 43163-94-6 [1] |

| Molecular Formula | C₅H₁₀FNO₂ [1] |

| Molecular Weight | 135.14 g/mol [1] |

| Melting Point | ~210 °C (decomposition) [1] [2] |

| Predicted Boiling Point | 242.1 ± 25.0 °C [1] |

| Predicted Density | 1.172 ± 0.06 g/cm³ [1] |

| Predicted pKa | 1.91 ± 0.12 [1] |

| Physical Form | White to off-white crystalline solid [1] [2] |

| Storage Conditions | 2-8°C [1] |

Primary Research Applications

This compound is an unnatural amino acid with two main research uses, as highlighted in the search results.

- Peptide Synthesis: It is explicitly noted for its use in solution-phase peptide synthesis [1] [2]. Its structure allows researchers to incorporate a fluorine atom into synthetic peptides, which can be used to study peptide function and stability or to develop novel bioactive compounds [3].

- Metalloproteinase Inhibitors: This compound serves as a key building block in the preparation of carbamoylhexanohydroxamic acids, which are investigated as inhibitors for metalloproteinase enzymes [1].

- Bacterial Growth Inhibition: this compound has been reported to inhibit the growth of certain bacteria, marking it as a compound of interest in microbiological research [3].

The following diagram outlines the primary research applications and the logical flow of its use.

Analytical Methodology Context

While detailed protocols for this compound itself are not found, one search result demonstrates the use of a closely related valine derivative in analytical chemistry. Researchers used N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH₂) as a chiral derivatizing agent for the HPLC separation and detection of D-amino acids and N-methyl-D-aspartate (NMDA) in biological tissues [4]. This highlights the role of valine-based compounds in developing sensitive analytical methods.

References

3-Fluoro-DL-valine crystalline solid form

Technical Profile of 3-Fluoro-DL-Valine

The following table summarizes the key chemical and physical properties of this compound gathered from the search results:

| Property Category | Details |

|---|---|

| CAS Number | 43163-94-6 [1] [2] [3] |

| Molecular Formula | C5H10FNO2 [1] [3] |

| Molecular Weight | 135.14 g/mol [1] [4] [3] |

| Appearance | White to off-white crystalline solid or powder [1] [2] [3] |

| Melting Point | ~210 °C (with decomposition) [1] [2] [3] |

| Predicted Boiling Point | 242.1 ± 25.0 °C [1] |

| Predicted Density | 1.172 ± 0.06 g/cm³ [1] |

| Storage Conditions | 2-8°C [1] |

| Biological Function | Unnatural amino acid that inhibits the growth of certain bacteria; used in peptide synthesis [4] |

Sourcing and Pricing Information

For research and development purposes, here is a summary of sourcing options and pricing from various suppliers. Please note that prices are subject to change and may vary based on quantity and purity.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

|---|---|---|---|---|

| Sigma-Aldrich [1] | 47581 | ≥99.0% | 25 mg | $73.50 |

| Usbiological [1] | 276018 | Information Missing | 50 mg | $368.00 |

| TRC [1] | F597768 | Information Missing | 100 mg | $175.00 |

| Matrix Scientific [1] | 002820 | 95% | 100 mg | $103.00 |

| Matrix Scientific [1] | 002820 | 95% | 250 mg | $205.00 |

| Thermo Scientific [5] | L15334.MC | 94% | Currently not orderable | - |

Insights into Crystalline Solid Form and Complexes

While detailed protocols for obtaining the crystalline form are not available in the search results, there is evidence of its ability to form coordination complexes with metals, which is relevant for understanding its solid-state behavior:

- Crystal Structure in Complexes: A study reported the synthesis and crystal structure of a molecular complex between antimony(III) fluoride and DL-valine (the non-fluorinated parent compound). In this complex, the

SbF3groups and valine molecules form polymer chains linked by bidentate bridging carboxylate groups from the amino acid [6]. This demonstrates the potential of valine and its derivatives to form structured crystalline complexes. - Relevance to this compound: Although the study above focuses on valine, it provides a methodological framework. The complex was synthesized by reacting Sb(III) fluoride with DL-valine in an aqueous solution within specific molar ratios and in the presence of hydrofluoric acid, and was characterized using X-ray diffraction and IR spectroscopy [6]. Similar methods could be applicable for investigating the solid-state structure of this compound itself or its metal complexes.

Experimental Workflow for Characterization

Based on the information found, the following diagram outlines a general experimental workflow for characterizing the solid form of a compound like this compound, incorporating the techniques mentioned in the search results.

Research Applications and Path Forward

The identified research applications for this compound include:

- Bacterial Growth Inhibition: It has shown activity in inhibiting the growth of certain bacteria, making it a candidate for antimicrobial research [4].

- Peptide Synthesis: As an unnatural amino acid, it is used in solution-phase peptide synthesis to incorporate fluorine into peptides, which can alter their bioactivity, stability, and conformational properties [2] [4].

- Analytical Chemistry: While this compound itself is a target for analysis, a related compound,

FDNP-Val-NH2(a derivative of valine), is used as a chiral derivatization reagent in HPLC to separate and detect D- and L-enantiomers of amino acids, including neuroactive ones like D-aspartate and N-methyl-D-aspartate (NMDA) [7].

To deepen your investigation into the crystalline solid form, I suggest the following steps:

- Consult Specialized Databases: Directly search crystallographic databases like the Cambridge Structural Database (CSD) for "this compound" to find any existing single-crystal X-ray diffraction data.

- Experimental Characterization: If no data exists, practical characterization using techniques like Hot-Stage Microscopy, X-Ray Powder Diffraction (XRPD), and Solid-State NMR (ssNMR) would be necessary to fully understand the solid-form landscape, including potential polymorphs.

References

- 1. This compound | 43163-94-6 [chemicalbook.com]

- 2. 3-Fluoro- DL -valine = 99.0 43163-94-6 [sigmaaldrich.com]

- 3. This compound [biosynsis.com]

- 4. This compound (3-Fluorovaline) | Bacterial Inhibitor [medchemexpress.com]

- 5. This compound, 94%, Thermo Scientific Chemicals [thermofisher.com]

- 6. Sb(III) fluoride complexes with DL-valine. crystal structure ... [link.springer.com]

- 7. -HPLC determination of acidic d-amino acids and their N ... [pmc.ncbi.nlm.nih.gov]

3-Fluoro-DL-valine GHS hazard classification

GHS Hazard Classification Summary

The following table summarizes the identified hazard information for 3-Fluoro-DL-valine (CAS No. 43163-94-6):

| Category | Classification/Statement |

|---|

| GHS Hazard Statements | H315: Causes skin irritation [1] [2] [3] H319: Causes serious eye irritation [1] [2] [3] H335: May cause respiratory irritation [1] [2] [3] | | Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray [2] [3] P280: Wear protective gloves/protective clothing/eye protection/face protection [2] [3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [1] [2] | | Hazard Class | IRRITANT [1] |

Storage and Handling Guidance

- Storage: Store at ambient temperatures or between 2-8°C [1] [2] [3].

- Appearance: White crystalline solid [1].

- Regulatory Information: This substance is not listed on the U.S. TSCA Inventory [2] [3].

Recommended Safety Workflow

The diagram below outlines a basic safety workflow for handling this compound based on the GHS precautionary statements.

Basic safety workflow for handling this compound in the lab.

References

Storage Specifications for 3-Fluoro-DL-Valine

The table below summarizes the key storage and handling information from supplier data sheets:

| Specification | Details |

|---|---|

| Recommended Storage | Ambient temperatures [1] |

| Physical Form | White to off-white powder [2] |

| Melting Point | ~210 °C (decomposes) [2] Approximately 250 °C (decomposes) [1] | | Packaging | Contents are inside an inserted fused cone within a bottomless glass bottle [2] | | Personal Protective Equipment (PPE) | Eyeshields, Gloves, type N95 (US) respirator [2] |

Applications and Experimental Context of Fluorinated Valine

3-Fluoro-DL-valine is primarily used in scientific research as a non-proteogenic (unnatural) amino acid. Its applications leverage the unique properties that the fluorine atom imparts.

Key Research Applications

- Medicinal Chemistry & Protein Science: Fluorinated amino acids are valuable tools for enhancing the metabolic stability, membrane permeability, and binding affinity of peptide-based drugs. The fluorine atom can also be used to control molecular conformation [3].

- NMR Spectroscopy and Imaging: Incorporating 19F-labeled amino acids like this compound into proteins allows researchers to use Protein-observed 19F-NMR (PrOF NMR). This technique is powerful for fragment-based drug screening, quantifying binding affinity, and studying protein folding and function, as the 19F nucleus provides a sensitive, background-free probe [4].

- Bacterial Growth Inhibition: this compound has shown activity in inhibiting the growth of certain bacteria. In some cases, its mechanism of action involves being misincorporated into the bacterial proteome, disrupting normal protein function and leading to cell growth arrest [3] [5].

- Peptide Synthesis: This compound is explicitly indicated for use in solution-phase peptide synthesis, providing a versatile building block for creating peptides with modified properties and functions [2] [5].

Experimental Workflow for Incorporation into Peptides

The following diagram illustrates two common methods for incorporating this compound into peptides, based on the general methodologies described in the search results [3]:

Common experimental pathways for incorporating this compound into peptides via chemical or biological methods [3].

Safety and Handling

When handling this compound, always consult the Safety Data Sheet (SDS). The available information indicates it causes skin and serious eye irritation and may cause respiratory irritation [1]. Personal protective equipment should include gloves, eyeshields, and an N95 respirator [2].

References

- 1. This compound, 94%, Thermo Scientific Chemicals [fishersci.ca]

- 2. 3-Fluoro- DL -valine = 99.0 43163-94-6 [sigmaaldrich.com]

- 3. The Diverse Roles That Fluorine Can Play within Amino Acid ... [pmc.ncbi.nlm.nih.gov]

- 4. Protein-observed 19F-NMR for fragment screening, affinity ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound (3-Fluorovaline) | Bacterial Inhibitor [medchemexpress.com]

3-Fluoro-DL-valine fluorescent-tagged amino acid application

Chemical Profile & Purchasing Information

The table below summarizes the key identifying information and specifications for 3-Fluoro-DL-valine [1].

| Property | Specification |

|---|---|

| CAS Number | 43163-94-6 [1] |

| Molecular Formula | C₅H₁₀FNO₂ [1] |

| Molecular Weight | 135.14 g/mol [1] |

| IUPAC Name | 2-amino-3-fluoro-3-methylbutanoic acid [1] |

| Purity | 94% [1] |

| Physical Form | Solid [1] |

| Recommended Storage | Ambient temperatures [1] |

| Supplier Catalog Number | L15334MC / AAL15334MC [1] |

General Applications in Research

While direct protocols for this compound are not available, the search results indicate its relevance in several advanced research areas:

- Solid-Phase Peptide Synthesis (SPPS): It is listed as an Fmoc-protected derivative (Fmoc-3-fluoro-DL-valine), indicating its primary use is as a building block for constructing fluorinated peptides using SPPS techniques [2].

- Protein-Observed 19F-NMR (PrOF NMR): Fluorinated amino acids like this compound can be incorporated into proteins. The 19F nucleus serves as a sensitive probe for studying protein-ligand interactions, folding, and dynamics via NMR spectroscopy [3].

- Biomedical Material Design: Fluorinated amino acids are used to engineer proteins and peptides with enhanced stability, functionality, and novel properties for applications in therapeutics, drug delivery, and bioimaging [4].

Generalized Experimental Workflow

The following diagram illustrates a common workflow for utilizing this compound in protein engineering and analysis, synthesized from the general methodologies found in the search results [4] [3].

Critical Safety and Handling Information

Handling this compound requires standard laboratory safety practices. Please note the following hazard statements [1]:

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

References

Comprehensive Application Notes and Protocols: Synthesis of Carbamoylhexanohydroxamic Acids from 3-Fluoro-DL-Valine for Biomedical Research

Chemical Profile and Properties of 3-Fluoro-DL-Valine

This compound (CAS: 43163-94-6) represents a structurally modified amino acid where a fluorine atom has been introduced at the 3-position of the valine side chain, creating a versatile building block for pharmaceutical development and chemical biology. This fluorinated analog possesses a molecular formula of C~5~H~10~FNO~2~ with a molecular weight of 135.14 g/mol, presenting as a white crystalline solid with a melting point of approximately 210°C (decomposition) [1]. The introduction of fluorine—an atom with high electronegativity and a small atomic radius—significantly alters the electronic properties and metabolic stability of the parent valine molecule while maintaining similar steric requirements, making it particularly valuable in medicinal chemistry applications.

The physicochemical properties of this compound include a predicted boiling point of 242.1±25.0°C and density of 1.172±0.06 g/cm³ [1]. Its predicted pK~a~ of 1.91 indicates moderate acidity, which influences its behavior in synthetic reactions and its interaction with biological systems. This compound is commercially available from multiple chemical suppliers in various quantities and purity grades, typically ranging from 95% to ≥99.0% purity, with prices varying accordingly from approximately $73.50 for 25mg to $368 for 50mg depending on the supplier and purity specifications [1].

Table 1: Physicochemical Properties of this compound

| Property | Specification | Conditions/Notes |

|---|---|---|

| CAS Number | 43163-94-6 | - |

| Molecular Formula | C~5~H~10~FNO~2~ | - |

| Molecular Weight | 135.14 g/mol | - |

| Melting Point | ~210°C | Decomposition |

| Boiling Point | 242.1±25.0°C | Predicted |

| Density | 1.172±0.06 g/cm³ | Predicted |

| pK~a~ | 1.91±0.12 | Predicted |

| Physical Form | White crystalline solid | - |

| Storage Conditions | 2-8°C | - |

Synthesis Methods and Strategic Approaches

Overview of Hydroxamic Acid Synthesis

Hydroxamic acids represent a pharmacologically significant class of compounds characterized by their distinctive ability to chelate biologically important metal ions, particularly Zn(II), Fe(III), and Ni(II) [2] [3]. This metal-chelating property underlies their mechanism as potent inhibitors of various metalloenzymes, including histone deacetylases (HDACs), matrix metalloproteases, urease, and tumor necrosis factor-α converting enzyme (TACE) [2]. The synthesis of hydroxamic acids typically involves the reaction of carboxylic acid derivatives with hydroxylamine donors, with the specific approach varying based on the nature of the starting materials and the need for protective group strategies.

Several hydroxylamine donating reagents are commonly employed in hydroxamic acid synthesis. Free hydroxylamine (NH~2~OH) is unstable and potentially explosive, so it is typically handled as its hydrochloride salt (NH~2~OH·HCl) or in solution form [2]. Protected hydroxylamine derivatives offer advantages in specific synthetic contexts, with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (20) being particularly valuable due to its stability and ease of deprotection. Similarly, tert-butyldimethylsilyl-protected hydroxylamine (13) provides a stable alternative that can be readily deprotected under mild conditions [2]. The selection of appropriate hydroxylamine donors represents a critical strategic decision that influences reaction efficiency, purification protocols, and overall yield.

Strategic Retrosynthesis for Carbamoylhexanohydroxamic Acids

The strategic approach to synthesizing carbamoylhexanohydroxamic acids from this compound involves a multi-step retrosynthetic analysis that prioritizes the sequential introduction of key functional groups while preserving the stereochemical and electronic properties imparted by the fluorinated valine core. The synthetic pathway can be conceptually divided into three main stages: (1) side chain elongation of this compound to incorporate the hexanoic acid framework, (2) hydroxamic acid formation through coupling with an appropriate hydroxylamine source, and (3) carbamoylation to introduce the final carbamoyl moiety.

The following diagram illustrates the logical workflow for planning the synthesis of carbamoylhexanohydroxamic acids from this compound:

Experimental Protocols

Synthesis of Hydroxamic Acid Intermediates

Protocol 1: Synthesis of Valine-Derived Hydroxamic Acids via Carboxylic Acid Activation

Materials:

- This compound (1.0 eq, 135.1 mg, 1.0 mmol)

- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (1.2 eq, 140.2 mg, 1.2 mmol)

- N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq, 227.3 mg, 1.1 mmol)

- 1-Hydroxybenzotriazole (HOBt, 0.1 eq, 13.5 mg, 0.1 mmol)

- Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

- Dichloromethane (DCM, 15 mL)

- Saturated sodium bicarbonate solution (10 mL)

- Brine (10 mL)

- Anhydrous sodium sulfate

Procedure:

- Begin by dissolving this compound (135.1 mg, 1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N~2~ or Ar) in a round-bottom flask equipped with a magnetic stir bar.

- Cool the reaction mixture to 0°C using an ice bath, then sequentially add HOBt (13.5 mg, 0.1 mmol) and DCC (227.3 mg, 1.1 mmol). Stir the mixture at 0°C for 15 minutes to pre-activate the carboxylic acid.

- Slowly add a solution of O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (140.2 mg, 1.2 mmol) in anhydrous DMF (2 mL) dropwise over 5 minutes.

- Remove the ice bath and allow the reaction to warm to room temperature, then continue stirring for 12-16 hours (overnight) with monitoring by TLC (DCM:MeOH, 9:1) or LC-MS.

- Upon reaction completion, filter the mixture to remove the dicyclohexylurea precipitate, washing the solid with additional DMF (2 × 2 mL).

- Transfer the combined filtrates to a separatory funnel and dilute with DCM (15 mL). Extract sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected hydroxamic acid intermediate.

- Purify the intermediate by flash column chromatography (silica gel, gradient elution DCM to DCM:MeOH 95:5) to yield the pure THP-protected hydroxamic acid.

Safety Notes: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment including safety glasses, gloves, and lab coat. DCC is a potent skin sensitizer—handle with extreme care.

Protocol 2: Deprotection of THP-Protected Hydroxamic Acids

Materials:

- THP-protected hydroxamic acid intermediate (1.0 eq)

- p-Toluenesulfonic acid monohydrate (0.1 eq)

- Methanol (10 mL per 100 mg substrate)

- Ethyl acetate (15 mL per 100 mg substrate)

- Saturated sodium bicarbonate solution (10 mL per 100 mg substrate)

Procedure:

- Dissolve the THP-protected hydroxamic acid intermediate in methanol (10 mL per 100 mg substrate) in a round-bottom flask.

- Add p-toluenesulfonic acid monohydrate (0.1 eq) and stir at room temperature.

- Monitor the reaction progress by TLC or LC-MS. Typically, deprotection is complete within 2-4 hours.

- Upon completion, neutralize the reaction mixture with saturated sodium bicarbonate solution until pH ~7 is achieved.

- Concentrate the mixture under reduced pressure to remove most of the methanol, then dilute the residue with ethyl acetate (15 mL per 100 mg substrate).

- Wash the organic layer with brine (10 mL per 100 mg substrate), dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude hydroxamic acid.

- Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure free hydroxamic acid.

Carbamoylation and Purification Methods

Protocol 3: Carbamoylation of Hydroxamic Acid Intermediates

Materials:

- Valine-derived hydroxamic acid (1.0 eq)

- Appropriate isocyanate or carbamoyl chloride (1.1 eq)

- Triethylamine (1.5 eq) or N,N-Diisopropylethylamine (1.5 eq)

- Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

- Magnesium sulfate

Procedure:

- Dissolve the valine-derived hydroxamic acid (1.0 eq) in anhydrous THF or DCM (10 mL per 100 mg substrate) in a round-bottom flask under inert atmosphere.

- Add triethylamine or DIPEA (1.5 eq) and cool the mixture to 0°C using an ice bath.

- Slowly add a solution of the appropriate isocyanate or carbamoyl chloride (1.1 eq) in anhydrous THF or DCM (2 mL per 100 mg reagent) dropwise over 5-10 minutes.

- Allow the reaction to warm slowly to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS.

- Upon completion, quench the reaction by careful addition of water (5 mL per 100 mg substrate).

- Transfer to a separatory funnel and extract with ethyl acetate (3 × 10 mL per 100 mg substrate).

- Combine the organic extracts, wash with brine (10 mL per 100 mg substrate), dry over magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by recrystallization or flash chromatography to obtain the pure carbamoylhexanohydroxamic acid derivative.

Table 2: Representative Hydroxamic Acid Synthesis Methods

| Method | Reagents/Conditions | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Carbodiimide-Mediated Coupling | DCC or EDC, HOBt, protected hydroxylamine, DMF or CH~2~Cl~2~, 0°C to rt, 12-16h | High efficiency, widely applicable | Difficult removal of urea byproducts, racemization risk | 60-85% |

| Mixed Anhydride Method | Alkyl chloroformate, base, protected hydroxylamine, THF, -15°C to 0°C, 2-4h | Fast reaction, easy workup | Side product formation, sensitivity to moisture | 50-75% |

| Active Ester Method | N-Hydroxysuccinimide, DCC, protected hydroxylamine, DMF, 0°C to rt, 6-12h | Mild conditions, minimal racemization | Additional step for active ester formation | 65-80% |

Analytical Methods and Characterization

LC-MS Analysis of Amino Acid Derivatives and Hydroxamic Acids

The analysis of this compound intermediates and final carbamoylhexanohydroxamic acid products requires robust chromatographic methods capable of resolving structurally similar compounds and detecting potential impurities. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the primary analytical technique for such analyses due to its superior sensitivity, selectivity, and ability to provide structural information [4] [5]. For amino acid analysis, derivatization approaches can significantly enhance chromatographic performance and detection sensitivity.

A recently developed method utilizing urea derivatization offers significant advantages for amino acid analysis [5]. This approach converts underivatized amino acids to their corresponding carbamoyl amino acids (CAAs), which exhibit improved retention on reversed-phase columns and enhanced UV detection sensitivity. The derivatization reaction proceeds efficiently under a wide pH range (5-9) with optimal performance in slightly alkaline conditions, and achieves quantitative conversion at elevated temperatures (60-80°C) within 1-8 hours depending on the specific amino acid [5]. For this compound and its derivatives, this method provides improved chromatographic behavior and detection capabilities.

Protocol 4: Urea Derivatization for LC-MS Analysis

Materials:

- Amino acid or hydroxamic acid sample (10-100 µM in water or buffer)

- Urea stock solution (8 M in water)

- Ammonium bicarbonate buffer (100 mM, pH 9.0)

- LC-MS grade water and acetonitrile

Procedure:

- Prepare the sample solution containing this compound or its derivatives at a concentration of 10-100 µM in water or appropriate buffer.

- Mix 50 µL of sample solution with 50 µL of urea stock solution and 100 µL of ammonium bicarbonate buffer (100 mM, pH 9.0).

- Incubate the mixture at 60°C for 2 hours for complete derivatization.

- Cool to room temperature and dilute with mobile phase as needed for LC-MS analysis.

- Analyze using the following LC-MS conditions or appropriate modifications:

LC-MS Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm)

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Gradient: 5-75% B over 13 minutes, hold at 75% B for 2 minutes, return to 5% B over 2 minutes

- Flow Rate: 0.3 mL/min

- Column Temperature: 30°C

- Injection Volume: 5-10 µL

- MS Detection: ESI positive/negative mode, m/z range 100-1000

Method Validation and Analytical Parameters

Comprehensive method validation is essential to ensure the reliability, accuracy, and reproducibility of analytical methods used to characterize this compound-derived compounds. The following validation parameters should be established for quantitative analyses:

Table 3: Analytical Method Validation Parameters for Carbamoylhexanohydroxamic Acids

| Validation Parameter | Acceptance Criteria | Experimental Approach |

|---|---|---|

| Linearity | R^2^ > 0.99 | Calibration curve with 6 concentration levels |

| Accuracy | 85-115% recovery | Spike recovery experiments at 3 concentrations |

| Precision | RSD < 15% (intra-day and inter-day) | Repeated analysis (n=6) over 3 different days |

| Limit of Detection (LOD) | S/N > 3 | Serial dilution of standard solutions |

| Limit of Quantification (LOQ) | S/N > 10, accuracy 80-120%, RSD < 20% | Serial dilution of standard solutions |

| Specificity | No interference from blank | Analysis of blank samples and potential impurities |

Matrix Effect Evaluation: For biological samples, matrix effects must be thoroughly evaluated using postcolumn infusion (PCI) or postextraction spiking methods [4]. The absolute matrix effect (AME) and relative matrix effect (RME) should be quantified according to established guidelines, with RME variability not exceeding 15% [4]. PCI monitoring reveals that compounds detected in negative ionization mode are generally more vulnerable to matrix effects regardless of the sample matrix [4].

Research Context and Biological Applications

Hydroxamic acids derived from amino acids like this compound represent a privileged structural class in medicinal chemistry with demonstrated applications across multiple therapeutic areas [2] [3]. Their primary mechanism of action involves chelation of metal ions in the active sites of various metalloenzymes, particularly zinc-dependent hydrolases and histone deacetylases (HDACs) [2]. The incorporation of fluorinated amino acids like this compound can significantly enhance the metabolic stability and binding affinity of these compounds through strategic introduction of fluorine atoms, which influence electronic properties, lipophilicity, and molecular conformation.

Several hydroxamic acid-based drugs have received regulatory approval, primarily in oncology [2]. Suberoylanilide hydroxamic acid (SAHA, vorinostat) was approved in 2006 for cutaneous T-cell lymphoma, functioning as a pan-HDAC inhibitor that promotes histone hyperacetylation and cell cycle arrest [2]. Belinostat, a sulfonamide-derived cinnamic hydroxamic acid, gained FDA approval in 2014 for peripheral T-cell lymphoma, while panobinostat was approved for multiple myeloma in combination with bortezomib and dexamethasone [2]. These clinical successes validate the hydroxamic acid pharmacophore as therapeutically relevant and provide a strong rationale for developing novel derivatives such as carbamoylhexanohydroxamic acids based on this compound.

In neuroscience applications, hydroxamic acids have demonstrated potential as inhibitors of botulinum neurotoxin A (BoNT/A) protease activity [6]. Our laboratory has previously reported that cinnamic hydroxamic acids exhibit potent inhibition of BoNT/A light chain protease, with Ki values in the low micromolar range [6]. The conversion of these hydroxamic acids to their corresponding O-carbamate prodrugs significantly enhances cellular permeability while maintaining inhibitory activity, with the N-benzyl carbamate derivative demonstrating an EC~50~ value of 20 µM in human induced pluripotent stem cells (hiPSCs) [6]. This prodrug strategy may be applicable to this compound-derived hydroxamic acids to improve their bioavailability and therapeutic potential.

The experimental workflow below illustrates the complete process from compound synthesis to biological evaluation:

Troubleshooting and Technical Notes

Common Synthetic Challenges and Solutions

Low Yields in Hydroxamic Acid Formation: If hydroxamic acid formation proceeds with low yields, consider using alternative coupling agents such as HATU or T3P, or employ pre-activation of the carboxylic acid before addition of the hydroxylamine component. The use of O-protected hydroxylamines rather than free hydroxylamine often improves yields and reduces side reactions [2].

Purification Difficulties: Hydroxamic acids can present challenges during purification due to their amphiphilic character and metal-chelating properties. Use of EDTA-washed silica gel or addition of small amounts of acid (0.1% formic or acetic acid) to the mobile phase can improve chromatographic resolution. For particularly challenging separations, reverse-phase flash chromatography or preparative HPLC may be necessary.

Decomposition During Storage: Hydroxamic acids are susceptible to hydrolysis under both acidic and basic conditions. Store compounds as solids at -20°C under anhydrous conditions, or as concentrated solutions in anhydrous DMSO under inert atmosphere. Avoid repeated freeze-thaw cycles of stock solutions.

Analytical Quality Control

Implement a rigorous quality control protocol that includes:

- Regular analysis of reference standards to monitor instrument performance

- System suitability tests before each analytical batch

- Blank injections to monitor carryover

- Quality control samples at low, medium, and high concentrations to assess accuracy and precision

When developing methods for new carbamoylhexanohydroxamic acid derivatives, consider the potential for intramolecular hydrogen bonding and rotamer formation, which may lead to peak broadening in chromatographic analyses. Adjustment of mobile phase pH and temperature often mitigates these issues.

Conclusion

These application notes and protocols provide a comprehensive framework for the synthesis, analysis, and biological evaluation of carbamoylhexanohydroxamic acids derived from this compound. The strategic incorporation of fluorine atoms into amino acid-based hydroxamic acids offers significant potential for enhancing their pharmacological properties, including improved metabolic stability, membrane permeability, and target binding affinity. The synthetic methodologies outlined herein, coupled with robust analytical techniques such as urea derivatization LC-MS, enable efficient preparation and characterization of these biologically relevant compounds. As research continues to explore the therapeutic applications of hydroxamic acids across various disease areas, these protocols will support drug discovery efforts aimed at developing novel metalloenzyme inhibitors with optimized pharmaceutical properties.

References

- 1. - 3 - FLUORO - DL | 43163-94-6 VALINE [chemicalbook.com]

- 2. Methods for Hydroxamic Acid Synthesis - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxamic acids as pharmacological agents [pubmed.ncbi.nlm.nih.gov]

- 4. Development of an Untargeted LC-MS Metabolomics ... [pmc.ncbi.nlm.nih.gov]

- 5. A Practical Method for Amino Acid Analysis by LC-MS ... [mdpi.com]

- 6. Synthesis/biological evaluation of hydroxamic acids and ... [pmc.ncbi.nlm.nih.gov]

Application Note: EPR Analysis of Gamma-Irradiated 3-Fluoro-DL-Valine

This document provides a detailed methodology for using Electron Paramagnetic Resonance (EPR) spectroscopy to identify and characterize the stable free radicals induced in 3-fluoro-DL-valine powder by gamma radiation. The protocol is designed for researchers in pharmaceutical development and radiation science.

Introduction & Principle

Gamma irradiation of solid-state amino acids like This compound generates stable free radicals through energy deposition and bond cleavage. EPR spectroscopy detects these paramagnetic species by measuring the absorption of microwave radiation by unpaired electrons in a magnetic field. For this compound, the primary radical formed has been identified as CH₃CH₃ĊCHNH₂COOH, where the unpaired electron is localized on a tertiary carbon atom [1] [2]. Investigating these radicals is crucial for understanding radiation effects on biological molecules and for developing potential radiation dosimeters.

Experimental Protocol

2.1. Materials and Sample Preparation

- Chemical: this compound (purity ≥ 95%, from commercial sources) [1].

- Sample Form: Use finely powdered samples. For consistent EPR readings, pack the powder into high-purity quartz EPR tubes, ensuring a uniform sample height and density.

2.2. Gamma Irradiation

- Radiation Source: Cobalt-60 (⁶⁰Co) gamma-ray source [1].

- Dosimetry: Irradiate samples at room temperature.

2.3. EPR Spectroscopy Measurements

- Instrumentation: X-band EPR spectrometer (e.g., Varian E-4 series) [1].

- Spectrometer Settings: The following are typical parameters; optimize for your specific instrument:

- Measurement Timing: Acquire the first EPR spectrum within 6 hours post-irradiation. Monitor the radical stability by taking repeated measurements over a period of up to 48 hours at room temperature [1].

2.4. Data Analysis and Radical Simulation

- g-factor Determination: Calibrate the magnetic field using a standard with a known g-factor, such as Diphenylpicrylhydrazyl (DPPH, g = 2.0036) [1].

- Spectral Simulation: Use a dedicated computer simulation program (e.g., EasySpin for MATLAB or similar) to simulate the experimental spectrum. The goal is to derive the hyperfine coupling constants by fitting the spectrum to the proposed radical structure. Input the expected magnetic nuclei: the unpaired electron interacts with one fluorine atom (¹⁹F, I = 1/2), one nitrogen atom (¹⁴N, I = 1), and multiple protons (¹H, I = 1/2) [1].

The workflow below summarizes the key experimental steps:

Results & Data Interpretation

3.1. EPR Spectral Parameters and Radical Identification

The EPR spectrum of gamma-irradiated this compound is consistent with the formation of a radical resulting from the loss of a hydrogen atom. The simulated spectral parameters are as follows [1]:

| Parameter | Value | Description |

|---|---|---|

| g-factor | 2.0036 | Isotropic g-value (similar to DPPH) [1]. |

| Proposed Radical | CH₃CH₃ĊCHNH₂COOH | Unpaired electron localized on a tertiary carbon [2]. |

| Hyperfine Coupling | Multiple components | Interaction with ¹⁹F, ¹⁴N, and proton nuclei [1]. |

3.2. Radical Stability

The paramagnetic centers generated in this compound demonstrate excellent stability at room temperature, which is vital for practical applications.

- Short-term: The EPR signal remains unchanged for at least 48 hours post-irradiation when stored at room temperature [1].

- Long-term: The radical species are highly stable, with EPR spectra reported to be unchanged for periods exceeding three months at room temperature [1].

Discussion

The high stability of the radical in this compound makes it a promising candidate for applications in radiation dosimetry [1]. The presence of fluorine introduces a specific magnetic nucleus (¹⁹F) that contributes to a unique hyperfine structure, which serves as a spectral fingerprint for this molecule. The determined spectroscopic parameters are not only characteristic of this specific compound but also contribute to the broader understanding of radical behavior in biological systems, which can be relevant in drug development for predicting radiation-induced degradation [1] [3].

References

Application Notes and Protocols: Utilization of 3-Fluoro-DL-valine Amino Acid Analogs in Drug Discovery

Introduction to Fluorinated Amino Acids in Pharmaceutical Research

Fluorinated amino acids represent a strategically important class of bioisosteres in modern drug discovery, offering unique opportunities to modulate the properties of peptide-based therapeutics and small molecule drugs. The introduction of fluorine atoms into amino acid side chains enables precise manipulation of molecular characteristics including metabolic stability, lipophilicity, and conformational behavior. Among these analogs, 3-fluoro-DL-valine has emerged as a valuable building block with demonstrated applications across multiple therapeutic areas. The strategic incorporation of fluorine into valine, an essential branched-chain amino acid, capitalizes on fluorine's high electronegativity and small atomic radius while introducing stereochemical complexity that can significantly influence biological activity.

The significance of fluorinated analogs in pharmaceutical development is underscored by industry statistics indicating that approximately 20% of commercial pharmaceuticals now contain fluorine atoms, with many featuring fluorine adjacent to stereocenters [1]. This widespread adoption stems from fluorine's unique ability to serve as a bioisostere for hydrogen while simultaneously altering electronic properties, binding affinity, and pharmacokinetic profiles. For researchers working with this compound, understanding both the synthetic applications and computational handling of this analog is essential for rational drug design. These application notes provide comprehensive protocols and structural insights to support the effective implementation of this compound in research programs, with particular emphasis on practical experimental considerations and computational approaches relevant to drug development professionals.

Chemical Properties and Computational Handling

Fundamental Characteristics of this compound

This compound is a fluorinated derivative of the proteinogenic amino acid valine, characterized by the substitution of a hydrogen atom with fluorine at the third carbon position of the isopropyl side chain. This modification yields distinct physicochemical properties that differentiate it from its non-fluorinated counterpart, as summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Specification | Method/Notes |

|---|---|---|

| Chemical Name | This compound | IUPAC nomenclature |

| CAS Number | 43163-94-6 | Chemical identifier |

| Quality Grade | ≥99.0% (assay) | HPLC analysis |

| Physical Form | White powder | Visual characterization |

| Melting Point | ~210 °C (dec.) | Decomposition occurs |

| Water Pollution | WGK 3 | Classified as highly water-polluting |

| Storage | Room temperature | Combustible solid |

| Personal Protection | Eyeshields, Gloves, N95 respirator | Standard safety equipment |

The molecular structure of this compound (chemical formula: C₅H₁₀FNO₂) features a branched carbon chain with fluorine positioned on the tertiary carbon, creating a stereocenter that results in racemic DL-mixtures unless specifically resolved [2]. The strong carbon-fluorine bond (460-540 kJ/mol) significantly influences the molecule's stability and electronic distribution, while the fluorine atom with its van der Waals radius of 1.47 Å creates minimal steric perturbation compared to hydrogen substitution [3].

Computational Parameterization and Force Field Considerations

Accurate computational representation of this compound requires careful parameterization to capture the unique electronic and steric properties introduced by fluorine. Molecular mechanics force fields must balance Coulombic interactions and van der Waals parameters to realistically model fluorinated compounds. The following protocols outline recommended approaches:

Force Field Selection Protocol:

- For simulations integrating this compound with proteins, utilize the AMBER14SB force field with fluorinated amino acid parameters as described by Robalo et al. [3]

- For isolated small molecule studies or docking, the GAFF2 force field may be employed but requires validation of dihedral parameters for the fluorinated side chain

- When using the CHARMM36 force field, implement the specialized fluorinated amino acid parameters to ensure proper representation of fluorine-protein interactions

Parameter Optimization Procedure:

- Calculate partial atomic charges using the RESP fitting procedure with conformationally averaged sampling to account for structural flexibility

- Optimize Lennard-Jones parameters against experimental hydration free energy data and molar volumes of reference fluorinated compounds

- Validate torsional parameters around the C-C-F bond using quantum mechanical calculations at the B3LYP/6-31G* level to ensure proper rotational barrier representation

- Confirm parameter performance by comparing simulated and experimental vibrational frequencies for the C-F bond stretch (typically 1100-1200 cm⁻¹)

Simulation Setup Guidelines:

- Explicitly set the 1-4 electrostatic scaling factor to 0.8333 and 1-4 van der Waals scaling to 0.5 when using AMBER-based force fields

- Employ a 2-fs time step with SHAKE constraints on all bonds involving hydrogen

- Use the Particle Mesh Ewald method for long-range electrostatics with a 10-Å real-space cutoff

- Maintain constant temperature using the Langevin thermostat with a collision frequency of 1-2 ps⁻¹

These specialized computational approaches address the challenge of accurately modeling the anisotropic charge distribution and altered hydrophobicity introduced by the fluorine atom in this compound, enabling more reliable predictions of binding affinity and conformational behavior in drug design applications [3].

Applications in Medicinal Chemistry and Drug Design

Role in Antimalarial Drug Discovery

The strategic incorporation of this compound and related fluorinated amino acids has demonstrated particular utility in antimalarial drug development, as evidenced by recent investigations into quinazolinedione-based therapeutics. Structure-activity relationship (SAR) studies have revealed that the valine side chain serves as a critical pharmacophore element in potent antimalarial compounds such as TCMDC-125133, a promising candidate identified from the Tres Cantos Antimalarial Set (TCAMS) [4]. This compound exhibits significant activity against Plasmodium falciparum 3D7, the deadliest malaria parasite strain, with IC₅₀ values in the nanomolar range.

Research has demonstrated that the valine linker moiety in quinazolinedione derivatives is highly sensitive to structural modification, with replacement attempts generally leading to diminished antimalarial potency. Systematic SAR exploration has confirmed that among various hydrophobic side chains investigated, including glycine, alanine, and homoalanine analogs, only the valine-containing derivative maintained effective parasite growth inhibition [4]. This specificity underscores the importance of the branched isopropyl group for optimal biological activity, a structural feature that can be strategically modulated through fluorination to enhance drug-like properties.

The fluorination approach aligns with established medicinal chemistry strategies observed in other contexts where introducing fluorine atoms to vitamin D₃ scaffolds has successfully improved metabolic stability and binding affinity [5]. Similarly, in antimalarial applications, fluorination of amino acid side chains offers potential for optimizing pharmacokinetic profiles while maintaining target engagement. The demonstrated role of valine-containing scaffolds in antimalarial candidates positions this compound as a promising building block for further optimization through fluorination strategies in this therapeutic area.

Synthesis and Lead Optimization Protocols

The synthetic incorporation of this compound into pharmaceutical scaffolds requires specialized methodologies that balance efficiency with functional group compatibility. The following protocol outlines a robust approach for generating quinazolinedione derivatives with fluorinated amino acid side chains, adapted from established procedures in antimalarial research [4]:

Materials:

- Isatoic anhydride (1.0 equiv.)

- This compound ethyl ester (1.2 equiv.)

- Anhydrous potassium carbonate (2.0 equiv.)

- Anhydrous acetonitrile (0.1 M concentration)

- 1,1'-Carbonyldiimidazole (CDI, 1.5 equiv.)

- Tetrahydrofuran (THF, anhydrous)

- m-Anisidine or alternative aryl amines (1.5 equiv.)

Procedure:

Amide Bond Formation: Suspend isatoic anhydride (1.0 equiv.) and anhydrous K₂CO₃ (2.0 equiv.) in anhydrous acetonitrile (0.1 M) under nitrogen atmosphere. Add this compound ethyl ester (1.2 equiv.) dropwise with stirring. Heat the reaction mixture at 60°C for 18 hours with continuous stirring. Monitor reaction completion by TLC (silica, 1:1 ethyl acetate/hexanes). Upon completion, cool to room temperature, filter to remove inorganic salts, and concentrate under reduced pressure. Purify the intermediate amide via flash chromatography (silica gel, gradient elution 20-70% ethyl acetate in hexanes) to obtain the pure product.

Cyclocarbonylation: Dissolve the purified amide intermediate (1.0 equiv.) in anhydrous THF (0.1 M) under nitrogen. Add 1,1'-carbonyldiimidazole (CDI, 1.5 equiv.) portionwise at room temperature. Heat the reaction mixture at 70°C for 4 hours with stirring. Monitor reaction progress by TLC (silica, 3:7 ethyl acetate/hexanes). Upon completion, cool to room temperature and concentrate under reduced pressure. Take up the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the cyclized quinazolinedione intermediate.

Amination Step: Suspend the quinazolinedione intermediate (1.0 equiv.) in anhydrous acetonitrile (0.05 M). Add m-anisidine (1.5 equiv.) and heat at 110°C for 48 hours in a sealed tube. Monitor reaction completion by LC-MS. Upon completion, cool to room temperature and concentrate under reduced pressure. Purify the final product by preparative HPLC (C18 column, gradient elution 10-90% acetonitrile in water with 0.1% formic acid) to obtain the desired this compound-containing quinazolinedione derivative.

Analytical Characterization:

- Confirm product identity by ( ^1\text{H} ) NMR (400 MHz, DMSO-d₆), ( ^{19}\text{F} ) NMR (376 MHz, DMSO-d₆), and HRMS (ESI+)

- Assess purity by analytical HPLC (C18 column, 30-minute gradient 5-95% acetonitrile in water with 0.1% TFA, >95% purity required)

- Characterize stereochemistry using chiral HPLC after appropriate derivatization

This synthetic approach enables efficient exploration of structure-activity relationships around the quinazolinedione core while incorporating the this compound moiety, providing a valuable template for antimalarial drug optimization [4].

Experimental Data and Analytical Characterization

Biological Activity Assessment

Rigorous biological evaluation is essential for establishing structure-activity relationships and quantifying the effects of fluorine incorporation in amino acid analogs. Assessment of this compound-containing compounds typically focuses on therapeutic potency and selectivity, with antimalarial activity serving as a key application area. The experimental data in Table 2 illustrates the structure-activity relationships for quinazolinedione derivatives with varying substituents, highlighting the significance of specific structural modifications.

Table 2: Biological Activity of Quinazolinedione Derivatives with Valine and Fluorinated Analogs [4]

| Compound ID | Amino Acid Linker | Aryl Substituent | Antimalarial IC₅₀ (nM) | Cytotoxicity (MCF-7 IC₅₀, μM) |

|---|---|---|---|---|

| TCMDC-125133 | Valine | 3-methoxyphenyl | 200 ± 12 | 17.5 |

| 4 | Ethylenediamine | 3-methoxyphenyl | Inactive | >50 |

| 5 | Glycine | 3-methoxyphenyl | Inactive | >50 |

| 6 | Alanine | 3-methoxyphenyl | Inactive | >50 |

| 10 | Homoalanine | 3-methoxyphenyl | Inactive | >50 |

| 21 | Valine | 3-fluorophenyl | 36 ± 5 | >50 |

| 24 | Valine | 3-chlorophenyl | 22 ± 5 | >50 |

The data demonstrates that the valine linker is essential for maintaining antimalarial activity, as replacement with other amino acids or simplified alkyl chains resulted in complete loss of potency [4]. Furthermore, strategic introduction of fluorine atoms into the aryl substituent (Compound 21) enhanced activity approximately 5.5-fold compared to the methoxy-substituted parent compound, underscoring the potential benefits of fluorination in optimizing therapeutic candidates. Importantly, all tested compounds displayed minimal cytotoxicity against MCF-7 breast cancer cells, indicating favorable selectivity profiles.

In Silico ADME Prediction Protocol

Computational ADME (Absorption, Distribution, Metabolism, Excretion) screening provides valuable early insights into the drug-likeness of this compound-containing compounds, guiding synthetic prioritization. The following protocol outlines a standardized approach using the SwissADME platform:

Input Preparation:

- Generate the SMILES string for the target compound using ChemDraw or OpenBabel

- For this compound derivatives, explicitly specify stereochemistry or use generic bonds for racemic mixtures

- Ensure proper representation of tautomeric states and charge at physiological pH

SwissADME Analysis Procedure:

- Access the SwissADME web tool at http://www.swissadme.ch/

- Input the SMILES string into the query box

- Select all calculation parameters including:

- Physicochemical properties

- Lipophilicity (Log P)

- Water solubility (Log S)

- Pharmacokinetics (GI absorption, CYP inhibition)

- Drug-likeness (Lipinski, Ghose, Veber filters)

- Medicinal chemistry friendliness

- Submit the calculation and download results in tabular format

Interpretation Guidelines:

- Lipophilicity: Optimal Log P values typically range from 0-3 for oral bioavailability; fluorination often increases Log P by 0.1-0.3 units

- Solubility: Log S values > -4 indicate adequate solubility; fluorination may slightly decrease aqueous solubility

- Drug-likeness: Monitor violations of Lipinski's Rule of Five; single violations are generally acceptable

- CYP inhibition: Prioritize compounds with minimal predicted CYP450 inhibition to reduce metabolic liability

Application of this protocol to this compound-containing quinazolinediones has demonstrated that fluorination typically maintains favorable ligand efficiency while potentially improving metabolic stability through the strengthened C-F bond [4]. These computational predictions should be validated experimentally during lead optimization, but provide valuable guidance for compound prioritization in early discovery stages.

Computational Chemistry and Molecular Dynamics

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations provide critical insights into the conformational behavior and protein interactions of this compound-containing compounds, enabling rational design of optimized analogs. The following protocol outlines a comprehensive approach for studying fluorinated valine derivatives in biological systems:

System Preparation:

- Parameterization: Employ the Generalized Amber Force Field (GAFF2) with optimized parameters for fluorinated compounds, ensuring proper dihedral angle descriptions for the C-C-F bond network

- Solvation: Solvate the system in a rectangular TIP3P water box with a minimum 10-Å buffer between the solute and box edges

- Neutralization: Add appropriate counterions (typically Na⁺ or Cl⁻) to achieve system neutrality, followed by additional physiological saline (0.15 M NaCl) to mimic biological conditions

- Minimization: Conduct steepest descent energy minimization (5,000 steps) followed by conjugate gradient minimization (5,000 steps) to relieve steric clashes

Equilibration and Production:

- Perform gradual heating from 0 K to 300 K over 100 ps under NVT conditions with positional restraints (5 kcal/mol/Ų) on solute heavy atoms

- Conduct 1 ns NPT equilibration at 300 K and 1 bar with gradually reduced restraints (1 kcal/mol/Ų)

- Run production simulation for 100-500 ns without restraints, saving coordinates every 10 ps for analysis

- Maintain constant temperature using the Langevin thermostat with a collision frequency of 2 ps⁻¹ and constant pressure using the Monte Carlo barostat with 1 ps pressure relaxation time

Analysis Methods:

- Calculate root-mean-square deviation (RMSD) to assess structural stability

- Compute radius of gyration to evaluate compactness

- Analyze hydrogen bonding using a 3.5-Å distance and 30° angle cutoff

- Determine binding free energies using the MM-GBSA or MM-PBSA methods with 100-500 snapshots from production trajectories

This protocol enables accurate characterization of fluorine-specific interactions, including the modest hydrogen bonding capacity of the C-F group and its influence on side chain conformation, providing atomic-level insights to guide molecular design [3].

Property Modulation Pathways for Fluorinated Amino Acids

The strategic incorporation of fluorine into amino acids like valine follows rational design principles aimed at optimizing specific molecular properties. The diagram below illustrates the key property modulation pathways and their anticipated effects on drug-like characteristics.

This conceptual framework illustrates how fluorine introduction primarily enhances metabolic stability through the strong C-F bond, which resists oxidative metabolism, and modulates lipophilicity via electron withdrawal effects [3]. Secondary influences include introducing conformational bias through steric constraints and potentially enhancing binding affinity through weak hydrogen bonding interactions with protein targets. These interconnected pathways enable multi-parameter optimization from a single structural modification, explaining the broad utility of this compound and related fluorinated amino acids in drug discovery.

Conclusion and Future Perspectives

The application of This compound in drug discovery represents a strategic approach to optimizing the properties of peptide-based therapeutics and small molecule drugs. As demonstrated through the protocols and data presented in these application notes, this fluorinated amino acid analog offers unique opportunities to modulate metabolic stability, target affinity, and conformational behavior through rational structural design. The comprehensive synthetic, analytical, and computational methodologies outlined provide researchers with practical tools for implementing this versatile building block in discovery programs.

Future developments in fluorinated amino acid research will likely focus on stereoselective synthesis to access enantiomerically pure forms of 3-fluoro-valine, enabling more precise structure-activity relationship studies. Additionally, advances in computational methods, including more accurate force field parameters for fluorinated compounds and machine learning approaches to predict fluorine-specific interactions, will further enhance our ability to design optimized fluorinated therapeutics. The continued integration of fluorine chemistry with structural biology and biophysical techniques will undoubtedly uncover new opportunities for leveraging fluorinated amino acids like this compound in addressing challenging drug targets.

References

- 1. recent asymmetric syntheses of β-fluoro alcohols and their ... [pubs.rsc.org]

- 2. 3-Fluoro- DL -valine = 99.0 43163-94-6 [sigmaaldrich.com]

- 3. Fluorinated Protein–Ligand Complexes: A Computational ... [pmc.ncbi.nlm.nih.gov]

- 4. Rational Design and Lead Optimisation of Potent ... [mdpi.com]

- 5. Design and Synthesis of Fluoro Analogues of Vitamin D [pmc.ncbi.nlm.nih.gov]

Application Notes: 3-Fluoro-DL-Valine in Biomedical Research

1. Chemical Profile and Primary Use 3-Fluoro-DL-valine is a non-canonical amino acid where one hydrogen atom on the valine's side-chain is replaced by fluorine. Its primary researched application is in solid-phase peptide synthesis (SPPS) to incorporate fluorine into peptide sequences [1] [2]. The fluorine atom can be strategically installed to impart unique functionality to biomacromolecules, empowering them for widespread application in the biomedical realm [3].

2. Key Properties and Rationale for Use The incorporation of fluorine into peptides and proteins is a powerful modern design strategy. The properties conferred by fluorine include:

- Superhydrophobicity and Stability: The C–F bond is highly polar, but fluorocarbons are counterintuitively hydrophobic. This "fluorous effect" can drive self-association and enhance the chemical and thermodynamic stability of peptides [3].

- Electron-Withdrawing Effects: Fluorine is the most electronegative element. Its strong electron-withdrawing nature can modulate the electron density of surrounding functional groups, potentially influencing the peptide's structure and interaction with biological targets [3].

- Metabolic Stability: Fluorination can enrich metabolic stability and prolong in vivo circulation times, which is valuable for developing therapeutics and imaging agents [3].

3. Quantitative Data Summary The table below summarizes key physicochemical data for this compound and its Fmoc-protected derivative from commercial sources:

| Property | This compound [1] | Fmoc-3-fluoro-DL-valine [2] |

|---|---|---|

| CAS Number | 43163-94-6 | Not specified |

| Molecular Formula | C₅H₁₀FNO₂ | C₂₀H₂₀FNO₄ |

| Molecular Weight | 135.14 g/mol | 357.38 g/mol |

| Purity (HPLC) | ≥ 99.0% | Not specified (94% purity for base compound from another supplier [4]) |

| Physical Form | White powder | Not specified |

| Melting Point | ~210 °C (decomposes) | Not specified |

4. Applications in Drug Discovery and Development Fluorinated amino acids like this compound are research tools in exploring challenging biological targets:

- Targeting "Undruggable" Proteins: Fluorinated peptides can be designed to inhibit protein-protein interactions (PPIs) or target transcription factors, which are often considered "undruggable" due to their flat surfaces and lack of defined pockets for small molecules [5].

- Biomimetic Therapeutics and Drug Delivery: The unique self-assembly properties of fluorinated peptides can be harnessed to create biodegradable drug delivery vehicles or bioactive supramolecular structures [3].

Experimental Protocols

Protocol 1: General Handling and Storage

- Storage: Store the product at +2°C to +8°C. Keep the container tightly closed in a dry and well-ventilated place [1].

- Handling: Use with adequate ventilation and avoid breathing dust. Wear appropriate personal protective equipment, including eyeshields and gloves [1].

Protocol 2: Incorporation via Solid-Phase Peptide Synthesis (SPPS) This protocol outlines the use of this compound in standard Fmoc-SPPS procedures.

Principle: SPPS involves the iterative coupling of amino acid building blocks onto a solid polymer resin bead from the C- to N-terminus. The Fmoc (Fluorenylmethyloxycarbonyl) group protects the amino group and is removed with a base, which is an orthogonal deprotection strategy to acid-labile protecting groups like Boc [3] [2].

Materials:

- Fmoc-3-fluoro-DL-valine (e.g., Santa Cruz Biotechnology, cat. no. sc-327685) [2]

- Solid-phase synthesis resin (e.g., Rink Amide Resin)

- Deprotection reagent: 20% Piperidine in DMF

- Coupling reagents: HBTU/DIPEA or other standard peptide coupling cocktails

- Solvents: DMF, DCM, Diethyl ether

- Cleavage cocktail: Trifluoroacetic acid (TFA) with appropriate scavengers

Workflow:

- Resin Swelling: Swell the resin in DCM or DMF for 20-30 minutes.

- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5-10 minutes) to remove the Fmoc group from the N-terminus.

- Coupling Cycle: Dissolve Fmoc-3-fluoro-DL-valine and coupling agents (e.g., HBTU, DIPEA) in DMF. Add this solution to the resin and agitate for 30-90 minutes to facilitate coupling.

- Repetition: Repeat steps 2 and 3 for each subsequent amino acid, including the fluorinated valine at the desired sequence position.

- Cleavage: After the full sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a TFA-based cocktail.

- Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, then purify via reverse-phase HPLC and characterize by mass spectrometry.

The following diagram illustrates the core workflow of Fmoc-SPPS for incorporating fluorinated amino acids:

Protocol 3: Alternative Incorporation Methods For longer peptides or proteins, biological incorporation can be explored:

- Non-Canonical Amino Acid Incorporation: This is a bottom-up approach that uses the host cell's translational machinery. An auxotrophic strain of E. coli is grown in media where the natural valine is replaced by this compound. The analog outcompetes the canonical AA, leading to global residue-specific incorporation into the expressed protein [3].

Research Context and Strategic Considerations

Mechanism of Fluorine in Peptide Engineering The power of fluorination lies in the unique properties of the fluorine atom. Its high electronegativity and the resulting strong, stable C-F bond are central to its effects. The "fluorous effect" describes the tendency of fluorinated regions within a peptide to self-associate in aqueous environments, driven by superhydrophobicity. This can stabilize specific peptide folds and protein-protein interactions in a way that is context-dependent and distinct from simple hydrophobic interactions [3].

Strategic Considerations for Research Use

- Diastereomer Note: this compound is a racemic mixture (DL-). For research requiring a specific chirality, separation or synthesis of the D- or L-enantiomer may be necessary.

- Context-Dependent Effects: The biochemical impact of incorporating this compound is not always predictable. It can subtly influence the peptide backbone conformation and side-chain packing, which may or may not be desirable depending on the system under study [3].

- Safety and Environmental Classification: This compound is classified as a Water Polluting Substance (WGK 3) [1]. Please consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

References

- 1. 3-Fluoro- DL -valine = 99.0 43163-94-6 [sigmaaldrich.com]

- 2. Fmoc-3-fluoro-DL-valine [scbt.com]

- 3. Fluorinated Protein and Peptide Materials for Biomedical ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 94%, Thermo Scientific Chemicals [thermofisher.com]

- 5. Recent advances in targeting the “undruggable” proteins [nature.com]

Comprehensive Application Notes and Protocols: 3-Fluoro-DL-valine as a Biochemical Probe in Drug Discovery Research

Introduction

3-Fluoro-DL-valine represents a valuable unnatural amino acid probe that has gained significant importance in chemical biology and drug discovery research. This fluorinated analog of the proteinogenic amino acid valine incorporates a fluorine atom at the 3-position of the valine side chain, creating a versatile molecular tool with unique physicochemical properties. The strategic introduction of fluorine into biomolecules enables researchers to investigate biological systems using ¹⁹F-NMR spectroscopy while maintaining similar steric requirements to natural valine but with altered electronic properties. As a biochemical probe, this compound serves multiple purposes in modern research—from inhibiting specific bacterial growth pathways to facilitating the study of protein-ligand interactions through advanced NMR methodologies. Its applications span fragment-based drug discovery, protein folding studies, and peptide engineering, making it an increasingly important compound in the researcher's toolkit [1] [2].

The value of this compound in research stems from several key advantages. First, the near absence of endogenous fluorine in biological systems creates a virtually background-free environment for detection using ¹⁹F-NMR. Second, the high sensitivity of the fluorine nucleus to its local environment enables researchers to monitor subtle changes in protein conformation and binding events. Third, the similar size of fluorine and hydrogen atoms (with fluorine being slightly larger) means that incorporation of this compound into proteins often causes minimal structural perturbation while providing significant functional insights. These characteristics make this fluorinated amino acid particularly valuable for studying challenging problems of molecular recognition by biopolymers, as demonstrated in its application to various protein systems including bromodomains and transcription factor binding domains [2].

Chemical and Physical Properties

Fundamental Characteristics

This compound (CAS Registry Number: 43163-94-6) is a synthetic fluorinated amino acid with the molecular formula C₅H₁₀FNO₂ and a molecular weight of 135.14 g/mol. The compound typically presents as a white crystalline powder with a decomposition point approximately 210°C according to Sigma-Aldrich specifications, though Thermo Scientific reports a higher decomposition temperature around 250°C, potentially reflecting different crystalline forms or purity thresholds [3] [4]. The compound features a racemic mixture (DL-form) containing both D and L enantiomers, which is particularly important to consider when incorporating it into biological systems where stereospecificity may influence activity and recognition.

The structural characteristics of this compound include a fluorine atom substituted at the β-position of the valine side chain, creating a tertiary carbon center with fluorine and two methyl groups. This substitution pattern maintains similar steric bulk to natural valine while introducing significant electronic differences that influence both its chemical behavior and spectroscopic properties. The compound can be represented by the SMILES notation CC(C)(F)C(N)C(O)=O and the InChIKey ZFUKCHCGMBNYHH-UHFFFAOYSA-N, which provide standardized representations of its molecular structure for database searching and chemical informatics applications [3] [5].

Key Properties for Experimental Design

Table 1: Key physicochemical properties of this compound

| Property | Specification | Experimental Relevance |

|---|---|---|

| Chemical Formula | C₅H₁₀FNO₂ | Molecular weight calculations and stoichiometric determinations |